Potassium bicarbonate

概要

説明

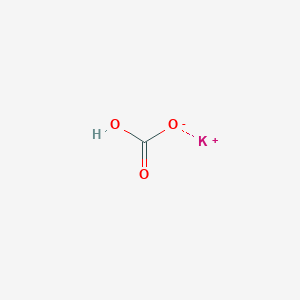

炭酸水素カリウムは、重炭酸カリウムとしても知られており、化学式KHCO₃の無機化合物です。白色の結晶性固体として現れ、そのアルカリ性のためにさまざまな用途で広く使用されています。 炭酸水素カリウムは、しばしばベーキングの膨張剤、医薬品の緩衝剤、乾式化学消火器の消火剤として使用されます .

2. 製法

合成経路と反応条件: 炭酸水素カリウムは、通常、炭酸カリウムの水溶液に二酸化炭素を反応させて合成されます。 この反応は次のように表すことができます:[ \text{K}2\text{CO}_3 + \text{CO}_2 + \text{H}_2\text{O} \rightarrow 2 \text{KHCO}_3 ] この反応は、炭酸カリウムを炭酸水素カリウムに完全に変換するために制御された条件下で行われます {_svg_3} .

工業生産方法: 工業的には、炭酸水素カリウムは類似の方法で生産されます。炭酸カリウムを水に溶解し、この溶液に二酸化炭素を吹き込みます。生成された炭酸水素カリウムは沈殿し、ろ過によって回収されます。 製品はその後乾燥され、さまざまな用途のために包装されます .

準備方法

Synthetic Routes and Reaction Conditions: Potassium bicarbonate is typically synthesized by treating an aqueous solution of potassium carbonate with carbon dioxide. The reaction can be represented as follows: [ \text{K}_2\text{CO}_3 + \text{CO}_2 + \text{H}_2\text{O} \rightarrow 2 \text{KHCO}_3 ] This reaction is carried out under controlled conditions to ensure the complete conversion of potassium carbonate to this compound .

Industrial Production Methods: In industrial settings, this compound is produced using a similar method. Potassium carbonate is dissolved in water, and carbon dioxide is bubbled through the solution. The resulting this compound precipitates out and is collected by filtration. The product is then dried and packaged for various uses .

化学反応の分析

反応の種類: 炭酸水素カリウムは、次のようないくつかのタイプの化学反応を起こします。

分解: 加熱すると、炭酸水素カリウムは分解して炭酸カリウム、水、二酸化炭素を生成します。[ 2 \text{KHCO}3 \rightarrow \text{K}_2\text{CO}_3 + \text{CO}_2 + \text{H}_2\text{O} ]

酸塩基反応: 炭酸水素カリウムは酸と反応して、カリウム塩、二酸化炭素、水を生成します。例えば、塩酸との反応では塩化カリウムが生成されます。[ \text{HCl} + \text{KHCO}_3 \rightarrow \text{KCl} + \text{CO}_2 + \text{H}_2\text{O} ]

一般的な試薬と条件:

酸: 塩酸、硫酸、酢酸は、一般的に炭酸水素カリウムとの反応に使用されます。

主要な生成物:

炭酸カリウム: 炭酸水素カリウムの分解時に生成されます。

カリウム塩: さまざまな酸との酸塩基反応時に生成されます.

4. 科学研究への応用

炭酸水素カリウムは、次のような科学研究で幅広い用途を持っています。

化学: さまざまな化学反応やプロセスで緩衝剤として使用されます。

生物学: pH調節に関する研究や、細胞培養培地の栄養源として適用されます。

科学的研究の応用

Applications in the Food Industry

Leavening Agent : Potassium bicarbonate is widely used as a leavening agent in baking. When combined with acidic ingredients, it releases carbon dioxide (CO₂), which causes dough to rise. This reaction is crucial for producing light and fluffy baked goods .

pH Regulator : It serves as a pH regulator in food products, helping to stabilize acidity levels and extend shelf life. This application is particularly important in products like jams and pickles .

Color and Flavor Preservation : The compound enhances the visual appeal and flavor stability of food products by preventing undesirable chemical reactions that can alter taste and color .

Carbonation in Beverages : In the beverage industry, this compound aids in controlling the release of CO₂, contributing to the characteristic fizz of soft drinks and other carbonated beverages .

Health Sector Applications

Mineral Supplement : this compound is used as a dietary supplement to address potassium deficiencies. It plays a vital role in maintaining cellular function, muscle contractions, and nerve signaling .

Pharmaceutical Uses : In pharmaceuticals, it acts as an active pharmaceutical ingredient (API) in effervescent tablets and other formulations where pH balance is crucial .

Agricultural Applications

Fungicide : this compound is recognized for its efficacy as a fungicide. It inhibits the growth of various phytopathogenic fungi by disrupting their cellular processes. Studies have shown significant reductions in fungal growth when treated with this compound .

Drought Resistance Enhancement : Research indicates that this compound can improve drought resistance in plants by enhancing chlorophyll content and overall plant vitality under stress conditions .

| Application Area | Specific Use | Effectiveness |

|---|---|---|

| Food Industry | Leavening Agent | Releases CO₂ for dough rise |

| pH Regulator | Stabilizes acidity in foods | |

| Color Preservation | Maintains freshness appearance | |

| Health Sector | Mineral Supplement | Addresses potassium deficiency |

| Pharmaceutical API | Maintains pH balance | |

| Agriculture | Fungicide | Inhibits fungal growth significantly |

| Drought Resistance | Enhances plant resilience |

Case Study 1: Efficacy as a Fungicide

A study evaluated the impact of this compound on the germination of sclerotia from Sclerotium cepivorum. Results indicated that concentrations above 2 mM significantly inhibited germination rates, demonstrating its potential as an effective fungicide in agricultural practices .

Case Study 2: Drought Stress Mitigation

In another study involving basil plants under drought conditions, application of this compound resulted in increased chlorophyll content and improved antioxidant activity. This suggests its role in enhancing drought tolerance among sensitive crops .

作用機序

炭酸水素カリウムの主要な作用機序は、酸を中和する能力です。消化管では、塩酸を中和することでpHを上昇させ、酸性消化不良や胸やけの症状を軽減します。 この中和反応は、ペプシン(酸の存在下で潰瘍の悪化を促進する酵素)の活性も抑制します .

6. 類似の化合物との比較

**類似

類似化合物との比較

**Similar

生物活性

Potassium bicarbonate (KHCO₃) is a compound that has garnered attention for its various biological activities, particularly in the fields of nutrition, medicine, and agriculture. This article explores its biological effects, mechanisms of action, and implications for health based on diverse research findings.

Overview of this compound

This compound is a white crystalline powder that serves multiple purposes, including as an antacid, electrolyte replenisher, and a potassium supplement. It functions primarily by neutralizing gastric acid, thereby increasing gastrointestinal pH and reducing symptoms associated with acid reflux and ulcers .

- Antacid Properties : this compound neutralizes hydrochloric acid in the stomach, which helps alleviate symptoms of indigestion and heartburn. This action also suppresses the activity of pepsin, an enzyme that can exacerbate ulceration in acidic environments .

- Electrolyte Balance : It plays a crucial role in maintaining electrolyte balance in the body. Approximately 90% of ingested potassium is absorbed in the small intestine through passive diffusion, with excess potassium excreted via urine .

- Bone Health : Recent studies suggest that this compound may positively influence bone health by reducing calcium excretion and bone resorption markers. This is particularly relevant for older adults who are at risk of osteoporosis due to dietary acid loads .

Clinical Studies

Several studies have investigated the effects of this compound supplementation on various health parameters:

- Bone Resorption and Calcium Excretion : A double-blind study involving 171 older adults showed that supplementation with this compound significantly reduced urinary N-telopeptide (a marker of bone resorption) and calcium excretion compared to placebo groups. This suggests a protective effect against bone loss .

- Hyperkalemia Management : In a clinical setting, this compound has been used to manage hyperkalemia (high potassium levels). Research indicates that it can lower plasma potassium levels independent of its pH-altering effects, making it a valuable treatment option even in patients with renal impairment .

- Muscle Health : Another study assessed the impact of this compound on circulating microRNAs associated with muscle metabolism. Results indicated that supplementation led to favorable changes in biomarkers related to bone and muscle health, suggesting potential benefits for physical function in older adults .

Case Studies

- Postmenopausal Women : A cross-sectional study highlighted that postmenopausal women who received this compound had lower incidences of osteoporotic fractures compared to those who did not receive supplementation. This reinforces the potential role of bicarbonate in maintaining bone density during menopause .

- Dietary Acid Load : Research has shown that diets high in acid can negatively affect bone health. Supplementing with this compound helps neutralize this acid load, potentially mitigating adverse effects on bone metabolism and overall health .

Data Tables

Q & A

Basic Research Questions

Q. What experimental methods are used to determine the dissociation status of potassium bicarbonate under physiological conditions?

Ion-selective electrodes (ISE) are employed to measure ionic activity in solutions where chloride is replaced with bicarbonate. Corrections for liquid junction potentials and activity coefficients are critical, as ISE measurements may underestimate sodium/potassium concentrations due to ion-pair formation (e.g., KHCO₃). Studies use controlled pH (7.4–8.4) and Pco₂ conditions to simulate physiological environments, followed by thermodynamic modeling to calculate association constants .

Q. How does this compound influence intracellular acid-base balance, and what measurement techniques validate these effects?

this compound supplementation alters extracellular bicarbonate levels, indirectly affecting intracellular pH via ion transport mechanisms. Intracellular bicarbonate is quantified using microelectrodes or isotopic tracers, while muscle biopsies and balance studies track shifts in potassium and hydrogen ions. For example, potassium depletion studies in renal cells link intracellular acidosis to altered bicarbonate reabsorption .

Q. What are the standard protocols for assessing this compound's impact on bone mineral density in clinical research?

Dual-energy X-ray absorptiometry (DEXA) and calcium balance studies are primary methods. Trials often administer 60–120 mmol/day of this compound to postmenopausal women, monitoring urinary calcium excretion and bone turnover markers (e.g., C-terminal telopeptide) over 12–18 weeks. These studies control dietary calcium and protein intake to isolate bicarbonate effects .

Advanced Research Questions

Q. How can factorial design optimize this compound's role in drug delivery systems?

A 3² full factorial design evaluates variables like sodium alginate and this compound concentrations to optimize floating time and pulsatile drug release. Response surface methodology (RSM) models cumulative drug release (Y₁) and floating time (Y₂), with polynomial equations identifying optimal ratios. Validation includes in vitro dissolution testing and statistical metrics (e.g., ANOVA, Cohen’s d) .

Q. What statistical approaches reconcile contradictory findings in clinical trials on this compound’s efficacy in chronic kidney disease (CKD)?

Individual participant meta-analyses pool data from trials targeting CKD stages 3b–5, stratifying outcomes (e.g., renal function decline, cardiovascular events) by age, baseline bicarbonate, and dosing strategies. Mixed-effects models account for heterogeneity, while sensitivity analyses exclude high-risk-of-bias studies. The BiCARB trial highlights the need for subgroup analysis, particularly in older populations .

Q. How do ion-pairing and liquid junction potentials confound bicarbonate dissociation measurements, and what corrections are applied?

ISE measurements require calibration with chloride-free solutions to minimize liquid junction errors. Activity coefficients (e.g., Na⁺: 0.75) and association constants (KHCO₃: 0.55) are derived from Nernst equation adjustments. Discrepancies between calculated and observed CO₂ species (e.g., unaccounted 2 mmol/L in plasma) suggest undetected ion pairs or protein-bound complexes .

Q. What longitudinal study designs evaluate this compound’s chronic effects on athletic performance and acid-base homeostasis?

Randomized crossover trials administer 0.2–0.5 g/kg/day of this compound for 5–14 days, measuring blood pH, HCO₃⁻, and lactate (LA) pre/post high-intensity exercise. Repeated-measures ANOVA detects changes in time-to-exhaustion or 6×30m sprint performance, while controlling for hydration and dietary alkalinity. Effect sizes (Cohen’s d ≥ 0.5) indicate clinical relevance .

Q. How do mechanistic studies differentiate this compound’s renal vs. extrarenal contributions to acid-base regulation?

Isotope dilution techniques (¹³C-bicarbonate) and renal clearance studies partition bicarbonate handling into glomerular filtration, tubular reabsorption, and endogenous production. Comparative trials with potassium citrate isolate bicarbonate-specific effects, while urinary anion gap calculations assess net acid excretion .

Q. Notes

- Methodological Rigor : Advanced questions emphasize meta-analytic frameworks (e.g., IPD meta-analysis) and factorial optimization, while basic questions focus on foundational measurement techniques.

- Contradictions : challenges routine bicarbonate use in CKD, whereas supports cardiovascular benefits, necessitating stratified analysis by patient demographics.

- Excluded Sources : Commercial data (e.g., market trends in ) were omitted per guidelines.

特性

IUPAC Name |

potassium;hydrogen carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O3.K/c2-1(3)4;/h(H2,2,3,4);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYJJADVDDVDEDZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

KHCO3, CHKO3 | |

| Record name | POTASSIUM HYDROGEN CARBONATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | potassium bicarbonate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Potassium_bicarbonate | |

| Description | Chemical information link to Wikipedia. | |

| Record name | Potassium hydrogen carbonate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Potassium_hydrogen_carbonate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0021177 | |

| Record name | Potassium bicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.115 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid, Colourless crystals or white powder or granules, Colorless or white solid; [Merck Index] White odorless granules; [Alfa Aesar MSDS] | |

| Record name | Carbonic acid, potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | POTASSIUM HYDROGEN CARBONATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Potassium bicarbonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9506 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble, Freely soluble in water. Insoluble in ethanol | |

| Record name | Potassium bicarbonate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11098 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | POTASSIUM HYDROGEN CARBONATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

Mechanism of Action |

The antacid potential of potassium bicarbonate is attained by increasing the gastrointestinal pH by neutralizing hydrochloric acid. The increase in pH results in suppression of the action of pepsin which is the enzyme that exacerbates ulceration due to the presence of acid. | |

| Record name | Potassium bicarbonate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11098 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

298-14-6, 17353-70-7 | |

| Record name | Potassium bicarbonate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000298146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonic acid, potassium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017353707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium bicarbonate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11098 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Carbonic acid, potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium bicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium hydrogencarbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.509 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM BICARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HM5Z15LEBN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

Decomposes before melting | |

| Record name | Potassium bicarbonate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11098 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。